molecular formula C11H13BrN2O2 B1373374 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one CAS No. 1272756-64-5

2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one

Cat. No.: B1373374
CAS No.: 1272756-64-5
M. Wt: 285.14 g/mol
InChI Key: RIAUGVNGKLJHGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is a heterocyclic compound that features a pyrido[3,2-b][1,4]oxazine core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the bromobutyl group adds to its reactivity and versatility in various chemical reactions.

Scientific Research Applications

2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and oncological pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound can be used in studies investigating the biological activity of pyrido[3,2-b][1,4]oxazine derivatives, including their potential as enzyme inhibitors or receptor modulators.

Future Directions

The development of a practical and efficient approach to benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one is still required. In recent years, a series of benzoxazinyl-oxazolidinones have been developed as anti-TB agents .

Biochemical Analysis

Biochemical Properties

2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. This compound has been shown to interact with cyclin-dependent kinase 9 (CDK9), a protein kinase involved in the regulation of transcription . The interaction between this compound and CDK9 leads to the inhibition of the kinase activity, which in turn affects the phosphorylation of RNA polymerase II . This inhibition can result in the downregulation of gene expression, particularly genes involved in cell proliferation and survival.

Cellular Effects

The effects of this compound on various cell types have been studied extensively. In cancer cells, this compound has been shown to induce apoptosis by inhibiting the expression of anti-apoptotic proteins such as Mcl-1 and c-Myc . Additionally, this compound affects cell signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation . The compound’s impact on gene expression and cellular metabolism further underscores its potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding interactions with CDK9 . This binding inhibits the kinase activity of CDK9, preventing the phosphorylation of RNA polymerase II at the serine 2 position . The inhibition of this phosphorylation event leads to a decrease in the transcriptional elongation of target genes, ultimately resulting in reduced gene expression . Additionally, the compound’s ability to inhibit CDK9 activity can lead to cell cycle arrest and apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of CDK9 activity and prolonged effects on gene expression and cellular function . These findings highlight the potential for this compound to be used in long-term therapeutic applications.

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits CDK9 activity and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound is subjected to oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolites can be further processed and excreted via the kidneys . The involvement of cytochrome P450 enzymes in the metabolism of this compound highlights the potential for drug-drug interactions and the need for careful consideration of co-administered medications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with various transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . Studies have shown that this compound can accumulate in the nucleus, where it exerts its inhibitory effects on CDK9 . This localization is crucial for the compound’s ability to modulate gene expression and cellular function.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with CDK9 and other nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . The nuclear accumulation of this compound is essential for its ability to inhibit transcription and induce apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one typically involves the following steps:

    Formation of the Pyrido[3,2-b][1,4]oxazine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a pyridine derivative and an appropriate oxazine-forming reagent.

    Introduction of the Bromobutyl Group: The bromobutyl group can be introduced via a nucleophilic substitution reaction. For example, a halogenated butyl compound can be reacted with the pyrido[3,2-b][1,4]oxazine core under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromobutyl group can be replaced by other nucleophiles, leading to a variety of substituted derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, potentially altering the oxidation state of the nitrogen and oxygen atoms in the oxazine ring.

    Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium or potassium salts of nucleophiles, and reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrido[3,2-b][1,4]oxazine derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the core structure.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one
  • 2-(4-iodobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one
  • 2-(4-methylbutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one

Uniqueness

2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is unique due to the presence of the bromobutyl group, which can significantly influence its reactivity and biological activity. Compared to its chloro, iodo, and methyl analogs, the bromobutyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

2-(4-bromobutyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O2/c12-6-2-1-4-9-11(15)14-10-8(16-9)5-3-7-13-10/h3,5,7,9H,1-2,4,6H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIAUGVNGKLJHGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)C(O2)CCCCBr)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401210846
Record name 2-(4-Bromobutyl)-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401210846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272756-64-5
Record name 2-(4-Bromobutyl)-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272756-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromobutyl)-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401210846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.